molecular formula C7H11ClF3NO B2463832 [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride CAS No. 2361643-77-6

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride

Cat. No.: B2463832
CAS No.: 2361643-77-6
M. Wt: 217.62
InChI Key: BCCINLIIFKZTTD-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO and a molecular weight of 217.62 g/mol . This compound is known for its unique bicyclic structure, which includes a trifluoromethyl group and an oxabicyclohexane ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)5-1-6(2-5,3-11)12-4-5;/h1-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCINLIIFKZTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxabicyclohexane ring: This step involves the cyclization of a suitable precursor to form the oxabicyclohexane ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) and bromomethyl substituent (if present) act as key reaction sites:

  • Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) at 0–25°C.

  • Bromomethyl substitution : The bromine atom in derivatives like 1-(bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane undergoes SN2 displacement with nucleophiles (e.g., NaN₃, KCN) to yield azides or nitriles.

Example reaction :

[CF₃-Bicyclohexane-CH₂NH₂]HCl+CH₃IDMF, K₂CO₃[CF₃-Bicyclohexane-CH₂NHCH₃]HCl+KI\text{[CF₃-Bicyclohexane-CH₂NH₂]HCl} + \text{CH₃I} \xrightarrow{\text{DMF, K₂CO₃}} \text{[CF₃-Bicyclohexane-CH₂NHCH₃]HCl} + \text{KI}

Oxidation

  • Amine oxidation : The primary amine is oxidized to a nitroso derivative using H₂O₂ or mCPBA.

  • Trifluoromethyl stability : The CF₃ group resists oxidation under standard conditions, preserving the bicyclic core.

Reduction

  • Imine intermediates : Reductive amination with NaBH₃CN or LiAlH₄ converts imines to secondary amines.

Electrophilic Aromatic Substitution (EAS)

  • Lithiation : Treatment with LDA or n-BuLi at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., DMF, CO₂) .

Cross-Coupling Reactions

The strained bicyclo[2.1.1]hexane framework participates in transition-metal-catalyzed couplings:

  • Suzuki–Miyaura : Boronic acids couple with brominated derivatives using Pd(PPh₃)₄/Na₂CO₃.

  • Sonogashira : Terminal alkynes react with iodinated analogs under Pd/Cu catalysis.

Cycloaddition and Ring-Opening Reactions

  • [2+2] Cycloaddition : The bicyclo[2.1.1]hexane system undergoes strain-driven photochemical [2+2] reactions with alkenes to form fused polycyclic products.

  • Ring-opening : Strong acids (H₂SO₄) or bases (NaOH) cleave the ether bridge, yielding diols or diamines.

Mechanistic Insights

  • Steric effects : The bicyclic structure imposes significant steric hindrance, favoring reactions at the more accessible amine or CF₃ groups .

  • Electronic effects : The CF₃ group withdraws electron density, reducing nucleophilicity at proximal sites but stabilizing carbocation intermediates in substitution reactions.

Reaction Examples and Conditions

Reaction TypeReagents/ConditionsProduct
Amine alkylationCH₃I, DMF, K₂CO₃, 25°C, 12hN-Methylated derivative
Bromine substitutionNaN₃, DMSO, 80°C, 6hAzide-functionalized compound
Reductive aminationNaBH₃CN, MeOH, 0°C, 2hSecondary amine
Directed lithiationn-BuLi, THF, −78°C, then CO₂Carboxylic acid derivative

Stability and Handling

  • Thermal stability : Decomposes above 200°C; store at 2–8°C .

  • Solubility : Soluble in polar solvents (MeOH, DMSO); insoluble in hexane .

  • pH sensitivity : Hydrochloride salt dissociates in basic media, releasing free amine .

Comparative Reactivity

Feature[4-CF₃ Analogue]Non-CF₃ Bicyclohexane
Amine reactivity Enhanced nucleophilicity due to CF₃Moderate nucleophilicity
Oxidative stability High (CF₃ inertness)Lower (oxidizable CH₃ groups)
Electrophilic substitution Limited (CF₃ deactivation)Feasible with directing groups

Scientific Research Applications

Overview

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride is a compound with significant potential in various scientific research fields. Its unique chemical structure, characterized by the trifluoromethyl group and the oxabicyclohexane ring, imparts distinct properties that enhance its utility in chemistry, biology, and industrial applications.

Synthesis and Production

The synthesis of this compound typically involves:

  • Formation of the oxabicyclohexane ring through cyclization of suitable precursors.
  • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
  • Hydrochloride formation for enhanced stability and solubility.

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry where fluorinated compounds often exhibit enhanced biological activity.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways due to its ability to modulate the activity of specific enzymes and receptors.

Pharmaceutical Development

The compound's lipophilicity, enhanced by the trifluoromethyl group, facilitates its penetration through cell membranes, making it a candidate for drug development targeting various diseases.

Industrial Applications

In industry, this compound is used in producing specialty chemicals and materials, particularly those requiring unique reactivity or stability characteristics.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the oxabicyclohexane ring makes [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride unique. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.

Biological Activity

[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride, also known as 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, is a compound characterized by its unique bicyclic structure and trifluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • IUPAC Name : 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
  • CAS Number : 2624131-80-0
  • Molecular Formula : C6H9ClF3NO
  • Molecular Weight : 203.59 g/mol
  • Purity : ≥95%

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, leading to various biological effects such as modulation of metabolic pathways and enzyme activity.

In Vitro Studies

Recent studies have shown that this compound exhibits significant activity against specific biological targets:

  • Enzyme Inhibition : The compound has been observed to inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : Preliminary data suggest that it may act as a modulator for receptors related to neurotransmission, potentially influencing conditions like anxiety and depression.

In Vivo Studies

In animal models, the compound demonstrated notable pharmacological effects:

  • Lymphocyte Trafficking : A related compound has shown that similar structures can dramatically reduce circulating lymphocyte counts, suggesting potential immunosuppressive properties . This could be relevant for conditions like autoimmune diseases or organ transplantation.

Case Study 1: Immunosuppressive Effects

In a study focusing on the immunosuppressive properties of trifluoromethylated compounds, it was found that administration of a structurally similar compound led to a 78% reduction in peripheral lymphocyte counts within 24 hours of administration at a dose of 1 mg/kg . This suggests potential applications in managing autoimmune conditions.

Case Study 2: Neurotransmitter Modulation

Another investigation explored the effects of similar bicyclic compounds on neurotransmitter systems. Results indicated that these compounds could enhance the release of serotonin and norepinephrine, which are critical in mood regulation . This points to the potential use of this compound in treating mood disorders.

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundImmunosuppression, Neurotransmitter modulationEnzyme inhibition, Receptor modulation
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamideLymphocyte reductionSphingosine receptor agonism

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride?

  • Methodology : The iodocyclization of substituted allyl ethers is a validated route for 2-oxabicyclo[2.1.1]hexane scaffolds. Key parameters include solvent polarity (e.g., dichloromethane or acetonitrile), iodine stoichiometry (1.1–1.3 equiv), and reaction temperature (0–25°C). Post-cyclization steps involve deprotection of the amine group and subsequent salt formation with HCl. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) ensures high purity .

Q. How can the bicyclic structure and trifluoromethyl group be confirmed analytically?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Bicyclic protons appear as distinct multiplets (δ 3.5–5.0 ppm for oxygenated carbons), and the trifluoromethyl group shows a singlet in ¹⁹F NMR (δ -60 to -70 ppm).
  • X-ray crystallography : Resolves the bicyclo[2.1.1]hexane geometry and confirms regiochemistry.
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₇H₁₁F₃NO·HCl) .

Q. What are the key solubility and stability considerations for this hydrochloride salt?

  • Methodology : The hydrochloride salt improves aqueous solubility (tested via shake-flask method in PBS pH 7.4) but may exhibit hygroscopicity. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the oxabicyclo ring) .

Advanced Research Questions

Q. How can 2-oxabicyclo[2.1.1]hexane be validated as a bioisostere for ortho/meta-benzenes in drug design?

  • Methodology :

  • Structural alignment : Compare X-ray structures of the bicyclo compound and benzene analogs to assess geometric overlap.
  • Computational docking : Evaluate binding affinity in target proteins (e.g., kinases) using software like AutoDock Vina.
  • In vitro assays : Measure IC₅₀ values against reference compounds to confirm comparable activity .

Q. What strategies resolve contradictory structure-activity relationship (SAR) data for this compound?

  • Methodology :

  • Orthogonal assays : Use biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to cross-validate activity.
  • Metabolite profiling : LC-MS/MS can identify active metabolites that may explain discrepancies.
  • Cohort analysis : Compare data across multiple batches to rule out synthesis variability .

Q. How to design a SAR study focusing on the trifluoromethyl group and bicyclo core?

  • Methodology :

  • Analog synthesis : Replace CF₃ with Cl, Br, or CH₃ to assess electronic/steric effects.
  • Bicyclo ring modification : Introduce substituents at the 4-position or vary ring size (e.g., 2-oxabicyclo[2.2.1]heptane).
  • In vitro screening : Prioritize targets where trifluoromethyl groups enhance binding (e.g., hydrophobic enzyme pockets) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Methodology :

  • Rodent studies : Administer via IV/PO routes (dose: 10–50 mg/kg) to measure plasma half-life, bioavailability, and brain penetration (LC-MS quantification).
  • Tissue distribution : Use radiolabeled (¹⁴C) analogs to track accumulation in target organs.
  • Metabolite ID : High-resolution MS/MS fragmentation profiles identify major metabolites .

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